molecular formula C6H8N2O B008681 3-Aminomethylpyridine-N-oxide CAS No. 106940-10-7

3-Aminomethylpyridine-N-oxide

Cat. No.: B008681
CAS No.: 106940-10-7
M. Wt: 124.14 g/mol
InChI Key: OBULFLYPLSCKRW-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine 1-oxide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridinemethanamine 1-oxide can be synthesized from 3-(aminomethyl)pyridine. The typical procedure involves the oxidation of 3-(aminomethyl)pyridine using oxidizing agents such as 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for 3-Pyridinemethanamine 1-oxide are not widely documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanamine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide to the parent amine.

    Substitution: The compound can participate in substitution reactions where the amino group or the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in acetonitrile.

    Reducing Agents: Common reducing agents like hydrogen in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more oxidized pyridine derivatives, while reduction can yield the parent amine.

Scientific Research Applications

3-Pyridinemethanamine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine 1-oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, including potential antiviral activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: The parent compound without the N-oxide group.

    Pyridine N-oxide: A simpler N-oxide derivative of pyridine.

Uniqueness

3-Pyridinemethanamine 1-oxide is unique due to the presence of both an amino group and an N-oxide group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULFLYPLSCKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To pyridin-3-ylmethyl-carbamic acid tert-butyl ester (3.89 g, 18.7 mmol) dissolved in EtOH (50 mL), was added 3-chloroperoxybenzoic acid (4.7 g, 27.4 mmol). After 4 hours the volatiles were removed in vacuo and the crude was redissolved in CH2Cl2 (25 mL). To this solution was added TFA (25 mL) and the reaction was stirred at 25° C. for 2 h then the volatiles were removed in vacuo. The crude was redissolved in CH2Cl2 and evaporated. This procedure was done twice more. (1-Oxy-pyridin-3-yl)-methylamine was obtained with contamination of 3-chlorobenzoic acid, but carried further without any additional purification (2.74 g).
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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